molecular formula C14H22N2O5S B2900326 N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 152100-17-9

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B2900326
CAS No.: 152100-17-9
M. Wt: 330.4
InChI Key: CDCNQFUEFQMIBQ-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C14H22N2O5S It is characterized by the presence of a nitro group, a hydroxyl group, and a sulfonamide group attached to a benzene ring, along with two butyl groups attached to the nitrogen atom

Scientific Research Applications

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxybenzenesulfonamide followed by the alkylation of the resulting nitro compound with butyl halides. The reaction conditions often require the use of strong acids, such as sulfuric acid, for the nitration step, and bases, such as sodium hydroxide, for the alkylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include 4-oxo-3-nitrobenzenesulfonamide.

    Reduction: Products may include N,N-dibutyl-4-amino-3-hydroxybenzenesulfonamide.

    Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. The butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibutyl-4-nitrobenzenesulfonamide
  • N,N-dibutyl-4-hydroxybenzenesulfonamide
  • N,N-dibutyl-3-nitrobenzenesulfonamide

Uniqueness

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCNQFUEFQMIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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